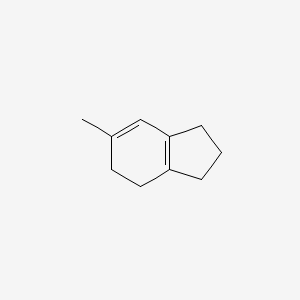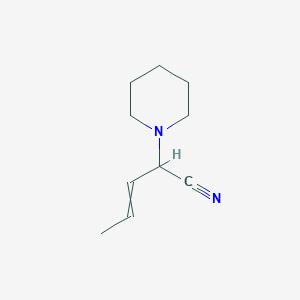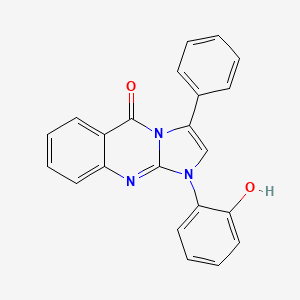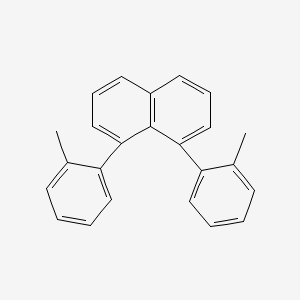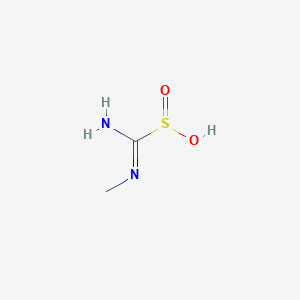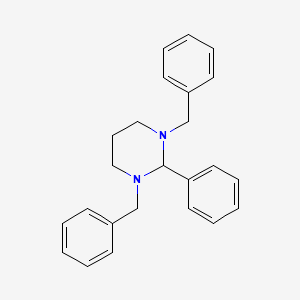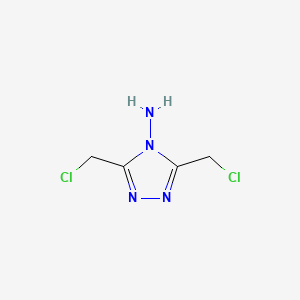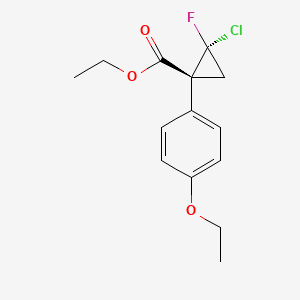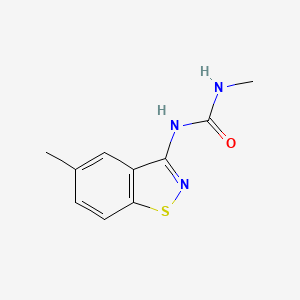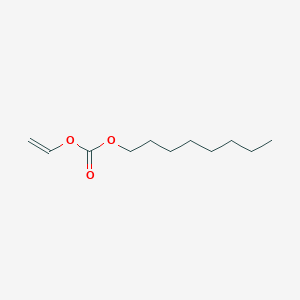
Ethenyl octyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl octyl carbonate is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant aromas. This compound is used in various applications due to its unique chemical properties.
Métodos De Preparación
Ethenyl octyl carbonate can be synthesized through esterification, which involves the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction for esterification is:
RCOOH+R’OH→RCOOR’+H2O
In the case of this compound, the carboxylic acid and alcohol used are specific to its structure. Industrial production methods often involve heating the reactants with concentrated sulfuric acid as the catalyst to speed up the reaction .
Análisis De Reacciones Químicas
Ethenyl octyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
Ethenyl octyl carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It can be used in the formulation of biological assays and as a component in biochemical studies.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of plastics
Mecanismo De Acción
The mechanism of action of ethenyl octyl carbonate involves its interaction with various molecular targets. In esterification reactions, the carbonyl carbon of the ester group is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which then collapse to form the final products .
Comparación Con Compuestos Similares
Ethenyl octyl carbonate can be compared with other esters such as ethyl acetate and methyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl chain length and structure, which impart distinct physical and chemical properties. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butanoate: Known for its fruity aroma and used in flavorings and fragrances
Propiedades
Número CAS |
104483-29-6 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
ethenyl octyl carbonate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h4H,2-3,5-10H2,1H3 |
Clave InChI |
CLIFQXSGOSIFPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
![2,3,4,5-Tetrabromo-6-{[(5,6-dibromo-2-hydroxyhexyl)oxy]carbonyl}benzoate](/img/structure/B14333565.png)
